![molecular formula C14H14N4O4 B2927121 5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 1144459-09-5](/img/structure/B2927121.png)
5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimido[4,5-d]pyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with another pyrimidine ring . These compounds have been the subject of considerable interest due to their potential for application in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines often involves the use of 5-acetyl-4-aminopyrimidines as starting compounds . Various synthetic routes have been proposed, including acylation followed by cyclization, and reductive amination followed by cyclization .Molecular Structure Analysis
The molecular structure of pyrimido[4,5-d]pyrimidines is characterized by two fused pyrimidine rings. The exact structure can vary depending on the substituents attached to the rings .Chemical Reactions Analysis
Pyrimido[4,5-d]pyrimidines can undergo a variety of chemical reactions, depending on the substituents present. For example, they can participate in reactions with guanidines, amidines, and formamide .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimido[4,5-d]pyrimidines can vary widely depending on their specific structure and substituents. For example, some compounds in this class are solids at room temperature .科学的研究の応用
Organic Synthesis Methodologies
Research has explored the synthesis of diverse chemical structures incorporating pyrimidine derivatives, highlighting the compound's utility in creating pharmaceutically relevant molecules. Brahmachari and Nayek (2017) developed a catalyst-free, efficient one-pot synthesis method for creating a new series of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones, showcasing the versatility of pyrimidine derivatives in organic synthesis under mild conditions without the need for column chromatographic purification (Brahmachari & Nayek, 2017).
Antimicrobial Studies
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Kumar et al. (2014) synthesized a novel series of pyrimidine pyrazole derivatives and evaluated their antimicrobial activity, finding significant antibacterial and antifungal effects among the synthesized compounds. This research underscores the potential of pyrimidine derivatives in developing new antimicrobial agents (Kumar et al., 2014).
Structural and Chemical Properties Exploration
Investigations into the structural and chemical properties of pyrimidine derivatives contribute to a deeper understanding of their potential applications. For instance, research conducted by Mendigalieva et al. (2022) focused on the spectral-luminescent properties of 5-(benzylidene)pyrimidine-2,4,6-triones, revealing their potential for use in fluorescence-based applications due to their aggregation-induced emission characteristics. This study highlights the utility of pyrimidine derivatives in developing luminescent materials for various technological applications (Mendigalieva et al., 2022).
作用機序
Target of Action
Pyrimidinone derivatives, a class to which this compound belongs, are known to possess a wide spectrum of biological activities such as anti-tumor, anti-fungal, anti-inflammatory, and anti-bacterial .
Mode of Action
It is known that pyrimidinone derivatives interact with their targets to exert their biological effects . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Given the broad biological activities of pyrimidinone derivatives, it can be inferred that multiple pathways could be affected, leading to downstream effects such as inhibition of tumor growth, reduction of inflammation, or killing of bacteria .
Result of Action
Given the broad biological activities of pyrimidinone derivatives, the effects could include inhibition of cell proliferation in tumors, reduction of inflammation, or killing of bacteria .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(4-hydroxyphenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-17-11-9(12(20)18(2)14(17)22)10(15-13(21)16-11)7-3-5-8(19)6-4-7/h3-6,10,19H,1-2H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVDWKBERYKDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)O)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
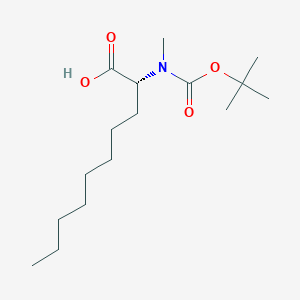

![5-Bromo-2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2927042.png)

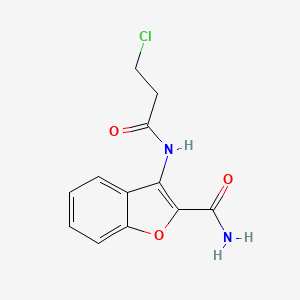
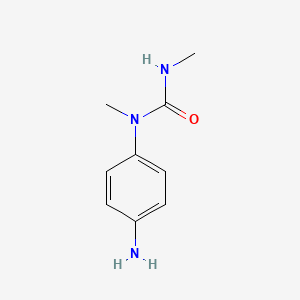
![N-(5-(1H-benzo[d]imidazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2927050.png)
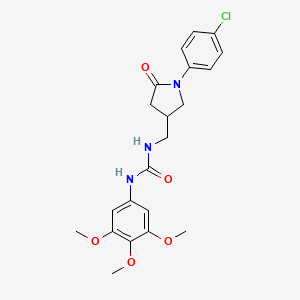

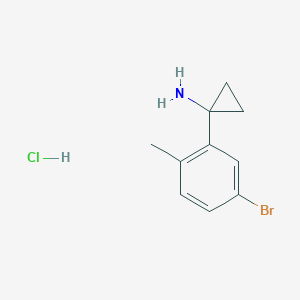

![N-({1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)thiophene-2-carboxamide](/img/structure/B2927055.png)
![[3-Fluoro-1-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B2927056.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2927058.png)
